molecular formula C22H21FN4O2S B2701448 N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-74-9

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2701448
CAS No.: 1251679-74-9
M. Wt: 424.49
InChI Key: YNGBVAHSLQMCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with sulfonamide, ethylphenyl, and fluorobenzyl groups.

Properties

IUPAC Name

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-3-17-8-12-20(13-9-17)27(15-18-6-10-19(23)11-7-18)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGBVAHSLQMCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in reactions typical of sulfonamides and triazolo-pyridines:

  • Hydrolysis : Potential cleavage of the sulfonamide group under acidic/basic conditions.

  • Nucleophilic Substitution : Reactivity at the pyridine ring or sulfonamide nitrogen.

  • Cycloaddition : Possible participation in cycloaddition reactions due to the triazole ring.

  • Oxidation/Reduction : Susceptibility to redox reactions at aromatic rings or sulfonamide groups.

Mechanistic Insights

Research on analogous triazolo[4,3-a]pyridine sulfonamides highlights key interactions:

  • Hydrogen Bonding : The triazolopyridine nitrogen (N1) forms hydrogen bonds with cysteine residues (e.g., Cys42) .

  • Sulfonamide Interactions : Oxygen atoms in the sulfonamide group bind to alanine (Ala175) and glycine (Gly83) residues via hydrogen bonds .

  • Hydrophobic Interactions : Substituents (e.g., 3-methylbenzyl groups) engage with hydrophobic pockets (e.g., Ile85, Leu84) .

Compound Binding Energy (kcal/mol) Key Interactions
13e −15.9Hydrogen bonds (Cys42, Ala175, Gly83)
13g −15.6Hydrophobic contacts (Ile85, Leu84)

Reaction Conditions and Parameters

The reactivity of the compound is influenced by:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.

  • Temperature : Elevated temperatures accelerate cyclization and substitution reactions .

  • Catalysts : Acidic or basic conditions may catalyze hydrolysis or condensation.

Comparison of Reaction Types

Reaction Type Mechanism Typical Conditions
HydrolysisAcidic/basic cleavage of sulfonamideHigh pH/low pH, heat
Nucleophilic SubstitutionAttack on electrophilic pyridinePolar aprotic solvent, nucleophile
Cycloaddition[2+2] or [4+2] reactionsUV light, catalysts

Scientific Research Applications

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that has garnered attention for its potential applications in scientific research, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its applications, mechanisms of action, and relevant case studies.

Key Mechanisms:

  • Inhibition of c-MET Signaling : The compound disrupts the c-MET signaling pathway, leading to reduced tumor cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells that express c-MET.
  • Alteration of Cellular Responses : The compound modifies how cancer cells respond to growth factors, potentially reducing their invasive capabilities.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. Studies have demonstrated its efficacy in both in vitro and in vivo models.

Targeted Cancer Therapy

Due to its specific action on the c-MET pathway, this compound holds promise as a targeted therapeutic agent for cancers characterized by aberrant c-MET signaling. This specificity may lead to fewer side effects compared to traditional chemotherapies.

Pharmacological Research

The compound is being investigated for its potential use in developing new pharmacological agents that can selectively inhibit tumor growth while sparing normal cells.

Study 1: In Vitro Assays

In a study assessing the compound's efficacy on various cancer cell lines expressing c-MET, results showed a significant decrease in cell viability upon treatment with this compound. This suggests strong potential as an antitumor agent.

Study 2: Murine Model

A murine model study evaluated the compound's effects on tumor size and survival rates. Mice treated with the compound exhibited reduced tumor sizes and improved survival compared to control groups. These findings support the compound's potential as a therapeutic option in clinical settings.

Data Table: Summary of Biological Activities

Activity Description
Antitumor ActivitySignificant reduction in viability of c-MET expressing cancer cells
Induction of ApoptosisEnhanced apoptosis in treated cancer cells
In Vivo EfficacyReduced tumor size and improved survival rates in murine models
Targeted Therapy PotentialSpecific inhibition of c-MET signaling pathways

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

Uniqueness

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for the development of new materials and therapeutic agents .

Biological Activity

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure

The compound features a triazole ring fused with a pyridine structure and a sulfonamide moiety. The presence of ethyl and fluorophenyl groups enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that triazole derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer potential. A comparative study revealed that certain triazole derivatives inhibited the growth of cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin . The sulfonamide group may enhance this activity by facilitating interactions with specific cellular targets involved in cancer proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been documented. Compounds similar to the target structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may act as an inhibitor of carbonic anhydrase enzymes, contributing to its anti-inflammatory effects.
  • DNA Interaction : Triazole rings can intercalate into DNA structures, potentially disrupting cancer cell replication.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 31.25 µg/mL, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in A-431 (human epidermoid carcinoma) cells with an IC50 value of 15 µM. This suggests strong anticancer activity compared to traditional treatments .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?

  • Methodology : The synthesis typically involves cyclization of sulfonamide precursors with ortho-esters or aldehydes under reflux conditions. For example, triazolo-pyridine sulfonamides are synthesized by reacting hydrazinylpyridine sulfonamides with methyl ortho-acetate in ethanol or acetic acid, followed by purification via column chromatography .
  • Key Steps :

  • Formation of the triazole ring via cyclization.
  • Introduction of substituents (e.g., 4-ethylphenyl and 4-fluorobenzyl groups) via nucleophilic substitution or coupling reactions.

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical Techniques :

  • 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.0–8.8 ppm), methyl groups (δ 2.0–2.8 ppm), and sulfonamide NH (δ ~10.7 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ions) and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antimalarial Activity : Test against Plasmodium falciparum strains (e.g., 3D7) using SYBR Green fluorescence assays .
  • Anticancer Potential : Cytotoxicity screening against human cancer cell lines (e.g., Caco-2, HePG-2) via MTT assays .
  • Enzyme Inhibition : Topoisomerase II inhibition assays using DNA relaxation or decatenation protocols .

Advanced Research Questions

Q. How does this compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • DNA Intercalation : Assess via ethidium bromide displacement assays or fluorescence quenching .
  • Enzyme Binding : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with Topo II or kinase domains .
    • Cellular Effects : Flow cytometry to monitor cell cycle arrest (e.g., G2/M phase) and apoptosis (Annexin V/PI staining) .

Q. What strategies are employed to optimize the structure-activity relationship (SAR) of this compound?

  • Substituent Variation :

  • Replace 4-ethylphenyl with electron-withdrawing (e.g., Cl, CF3) or donating (e.g., OCH3) groups to modulate lipophilicity and binding affinity .
  • Modify the benzyl group (4-fluorophenylmethyl) to evaluate steric and electronic effects on target engagement.
    • Data Analysis : Compare IC50 values across derivatives and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. How can discrepancies in biological activity data between studies be resolved?

  • Troubleshooting Approaches :

  • Validate assay conditions (e.g., pH, serum concentration) to ensure reproducibility.
  • Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm results .
    • Case Study : Inconsistent Topo II inhibition data may arise from differences in DNA substrate supercoiling states; standardize substrates and buffer systems .

Q. What pharmacokinetic parameters are critical for advancing this compound to in vivo studies?

  • Key Metrics :

  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., human/rat liver microsomes) .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .
  • Oral Bioavailability : Perform preliminary PK studies in rodents with LC-MS/MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.